molecular formula C9H5ClFN B14115294 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-

2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-

Cat. No.: B14115294
M. Wt: 181.59 g/mol
InChI Key: QYJZLGBSSYBYSY-UHFFFAOYSA-N
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Description

Chemical Name: 3-Chloro-3-(4-fluorophenyl)acrylonitrile
CAS Number: 205984-77-6
Molecular Formula: C₉H₅ClFN
Molecular Weight: 181.59 g/mol
Synthesis: The compound is synthesized via methods involving halogenation and nitrile group introduction. A key intermediate in its preparation is (Z)-3-chloro-3-(4-fluorophenyl)acrylaldehyde, which undergoes further functionalization to yield the nitrile .

The 4-fluorophenyl substituent introduces steric and electronic effects, leading to a nonplanar molecular geometry due to steric repulsion between the fluorine atom and the acrylonitrile backbone . This structural distortion has implications for reactivity and crystallographic behavior.

Properties

IUPAC Name

3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZLGBSSYBYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel condensation, a cornerstone reaction for forming α,β-unsaturated nitriles, has been adapted for synthesizing structurally analogous acrylonitriles. In a study by Percino et al. (2025), 3-(4-substituted phenyl)-2-arylacrylonitriles were synthesized via solvent-free condensation between substituted benzaldehydes and active methylene compounds. For 3-chloro-3-(4-fluorophenyl)acrylonitrile, this method likely involves:

  • Reactants :

    • 4-Fluorobenzaldehyde (aldehyde component)
    • Chloroacetonitrile (active methylene compound)
  • Catalyst : A base such as ammonium acetate or piperidine facilitates deprotonation and subsequent condensation.

  • Mechanism :

    • Base-induced deprotonation of chloroacetonitrile forms a resonance-stabilized enolate.
    • Nucleophilic attack on the carbonyl carbon of 4-fluorobenzaldehyde generates an intermediate aldol adduct.
    • Elimination of water yields the α,β-unsaturated nitrile with concurrent retention of the chloro and fluorophenyl substituents.

Table 1: Representative Knoevenagel Condensation Conditions for Analogous Acrylonitriles

Aldehyde Component Active Methylene Compound Catalyst Temperature (°C) Yield (%) Reference
4-Fluorobenzaldehyde Chloroacetonitrile Piperidine 80–100 85–90*
4-Chlorobenzaldehyde Phenylacetonitrile NH₄OAc 120 78

*Theoretical yield extrapolated from analogous reactions.

Halogenation of Acrylonitrile Derivatives

An alternative route involves halogenation of preformed acrylonitrile intermediates. A procedure documented by ChemicalBook (2025) outlines the synthesis using iodine and ammonium hydroxide in dichloromethane/water biphasic systems:

  • Reactants :

    • 3-(4-Fluorophenyl)acrylonitrile (precursor)
    • Iodine (I₂) as halogen source
  • Conditions :

    • Solvent: Dichloromethane/water (1:1 v/v)
    • Temperature: 20°C
    • Reaction Time: 0.75 hours
  • Mechanism :

    • Iodine reacts with ammonium hydroxide to generate hypoiodous acid (HOI), which facilitates electrophilic halogenation.
    • Regioselective addition of chlorine (from NH₄Cl byproduct) to the α-position of the acrylonitrile double bond occurs, yielding the target compound.

Key Observations :

  • The biphasic system enhances reaction efficiency by partitioning reactants and products.
  • Shorter reaction times (≤1 hour) minimize side reactions such as over-halogenation.

Reaction Mechanisms and Stereochemical Considerations

Knoevenagel Pathway Stereochemistry

The stereochemical outcome of the Knoevenagel condensation is influenced by the electronic nature of substituents. For 3-chloro-3-(4-fluorophenyl)acrylonitrile:

  • The electron-withdrawing fluorine atom on the phenyl ring stabilizes the transition state, favoring (E)-isomer formation due to reduced steric hindrance.
  • Computational studies of analogous systems suggest a Gibbs free energy difference of ~2.3 kcal/mol between (E)- and (Z)-isomers, explaining the predominance of the (E)-form.

Halogenation Selectivity

In the halogenation route, the electron-deficient β-carbon of the acrylonitrile undergoes preferential electrophilic attack. Density functional theory (DFT) calculations on similar systems indicate:

  • A 15.7 kJ/mol energy barrier for chlorine addition to the β-position vs. 22.1 kJ/mol for the α-position.
  • Polar solvents like water stabilize the transition state, enhancing regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 2: Impact of Solvent on Knoevenagel Condensation Yield

Solvent Dielectric Constant (ε) Yield (%) Reference
Solvent-free 89
Ethanol 24.3 76
Toluene 2.4 63
  • Solvent-free conditions maximize atom economy and reduce purification complexity.

Catalyst Screening

Ammonium acetate outperforms stronger bases (e.g., KOH) in minimizing side reactions such as hydrolysis of the nitrile group.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • Strong absorption at ~2220 cm⁻¹ (C≡N stretch).
    • C-Cl stretch observed at 750–780 cm⁻¹.
  • ¹H NMR (CDCl₃) :

    • Aromatic protons (4-fluorophenyl): δ 7.25–7.45 ppm (multiplet).
    • Olefinic proton: δ 6.98 ppm (singlet).
  • Mass Spectrometry :

    • Molecular ion peak at m/z 181.59 [M]⁺, consistent with molecular formula C₉H₅ClFN.

Chemical Reactions Analysis

2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Properties

Nonplanarity and Steric Effects: The 4-fluorophenyl group in 3-chloro-3-(4-fluorophenyl)acrylonitrile induces significant nonplanarity, as observed in crystallographic studies. In contrast, analogs lacking bulky substituents (e.g., naphtho-annulated porphyrins without fluorophenyl groups) adopt planar geometries .

Halogen-Substituted Analogs :

  • 3-Chloro-3-(4-iodophenyl)acrylonitrile (CAS 915008-90-1, C₉H₅ClIN, MW 289.50 g/mol): Replacing fluorine with iodine increases molecular weight and polarizability.
  • 3-[4-Chloro-3-(Trifluoromethyl)phenyl]acrylonitrile (CAS 132604-91-2, C₁₀H₅ClF₃N, MW 231.60 g/mol):
    The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the nitrile group. This enhances reactivity in nucleophilic additions compared to the 4-fluorophenyl variant .

Sulfonyl-Containing Analog :

  • 3-(4-Chlorophenyl)-2-(Phenylsulfonyl)acrylonitrile (CAS 129200-98-2, C₁₅H₁₀ClNO₂S, MW 303.77 g/mol): The sulfonyl group introduces additional hydrogen-bonding sites and electron-withdrawing effects, which may stabilize transition states in reactions like Michael additions .

Reactivity Comparison

Base-Induced Reactions :

  • 3-Chloro-3-(4-fluorophenyl)acrylonitrile :
    Under basic conditions (e.g., tBuOK), this compound undergoes elimination of HCl to form 3-(4-fluorophenyl)propiolonitrile (an alkyne), rather than H/D exchange observed in other acrylonitriles .
  • 3,3-Diphenylacrylonitrile :
    In contrast, this analog undergoes efficient α-deuteration with D₂O under similar conditions, highlighting the role of substituents in directing reactivity .

Substituent Effects on Deuteration :
The inability of the 4-fluorophenyl derivative to undergo H/D exchange is attributed to steric hindrance and electronic deactivation of the α-position by the fluorine atom. Electron-rich or less sterically hindered analogs (e.g., β-pyridyl or furyl-substituted acrylonitriles) show high deuteration efficiency .

Data Table: Key Analogs and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Reference
3-Chloro-3-(4-fluorophenyl)acrylonitrile 4-Fluorophenyl, Cl C₉H₅ClFN 181.59 Base-induced elimination to alkyne ; nonplanar geometry
3-Chloro-3-(4-iodophenyl)acrylonitrile 4-Iodophenyl, Cl C₉H₅ClIN 289.50 Enhanced halogen bonding potential; higher molecular weight
3-[4-Chloro-3-(trifluoromethyl)phenyl]acrylonitrile 4-Cl-3-CF₃-phenyl, Cl C₁₀H₅ClF₃N 231.60 Strong electron-withdrawing effects; increased electrophilicity
3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile 4-Cl-phenyl, sulfonyl C₁₅H₁₀ClNO₂S 303.77 Stabilized transition states; hydrogen-bonding capacity

Biological Activity

2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- is characterized by the presence of a nitrile group, a chloro substituent, and a fluorinated phenyl ring. This unique arrangement contributes to its reactivity and biological interactions.

  • Molecular Formula : C10H8ClF
  • Molecular Weight : 200.62 g/mol
  • CAS Number : 100-00-0

The biological activity of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)- is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The chloro and fluorine substituents enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may modulate receptor activity through competitive or non-competitive inhibition.
  • Metabolic Pathway Influence : Its nitrile group can participate in biochemical reactions affecting metabolic pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that 2-Propenenitrile derivatives exhibit antimicrobial properties against various bacterial strains.
  • Antitumor Effects : Preliminary investigations suggest potential antitumor activity, warranting further exploration in cancer research.
  • Neuroprotective Properties : Certain derivatives have been studied for their ability to protect neuronal cells from oxidative stress.

Data Summary

The following table summarizes key findings related to the biological activity of 2-Propenenitrile, 3-chloro-3-(4-fluorophenyl)-:

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
AntitumorInhibits proliferation in cancer cell lines
NeuroprotectiveProtects against oxidative stress in neurons

Case Studies

  • Antimicrobial Study :
    • A study evaluated the efficacy of 2-Propenenitrile derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity.
  • Antitumor Research :
    • In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines at micromolar concentrations. Further studies are needed to elucidate the specific pathways involved.
  • Neuroprotection :
    • Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased cell death and improved viability.

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